This compound-P-ethyl (ethyl (2R)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate) is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical family. It is widely used for controlling annual and perennial grass weeds in broad-leaved crops including soybeans, sunflowers, potatoes, and oilseed rape. As an ACCase (acetyl-CoA carboxylase) inhibitor, this compound-P-ethyl exhibits systemic activity by being absorbed through leaves and translocated throughout the plant, ultimately accumulating in meristematic tissues where it disrupts fatty acid biosynthesis. The herbicidal activity is primarily attributed to the R-enantiomer, which demonstrates significantly greater efficacy than the S-enantiomer due to its specific interaction with the target enzyme.
The extensive application of this compound-P-ethyl has raised environmental concerns due to its potential persistence and the formation of transformation products that may pose risks to non-target organisms and ecosystems. As a result, understanding the environmental fate and degradation pathways of this herbicide has become crucial for environmental risk assessment and the development of effective remediation strategies. This comprehensive technical review synthesizes current scientific knowledge on the behavior of this compound-P-ethyl in various environmental compartments, its metabolic pathways in different systems, the microorganisms and enzymes involved in its breakdown, and the analytical methods used for tracking its dissipation and transformation.
The environmental persistence of this compound-P-ethyl varies significantly across different matrices, with degradation rates influenced by factors such as soil composition, temperature, pH, and microbial activity. Under field conditions in sunflower cultivation, this compound-P-ethyl exhibits relatively rapid dissipation in silty clay soil, with half-lives ranging from 0.45 to 0.71 days when described by Gustafson and Holden (FOMC) kinetics, and 0.55 to 0.68 days when applying single first-order (SFO) kinetics [1]. This rapid degradation indicates minimal long-term persistence in agricultural soils under Mediterranean conditions. The dissipation occurs primarily in the top 10 cm of soil, with no detectable residues found below this layer, suggesting limited leaching potential in typical agricultural scenarios.
In contrast, studies conducted on railway track soils – characterized by lower organic carbon content – revealed significantly longer half-lives for this compound-P-ethyl and its metabolites compared to agricultural soils [2]. The half-life of this compound-P-ethyl in these substrates was approximately 1.4 to 26 times longer than in agricultural soils, depending on the specific compound and soil properties. This enhanced persistence in railway environments highlights the critical role of soil composition in determining the environmental fate of this herbicide. The low organic matter content in railway soils not only prolongs degradation but also increases mobility, potentially elevating the risk of groundwater contamination in such scenarios.
The mobility potential of this compound-P-ethyl and its metabolites governs their transport through environmental compartments and determines their likelihood of reaching sensitive water resources. In agricultural settings, this compound-P-ethyl demonstrates limited mobility, with field studies detecting no herbicide residues below the 10-cm soil layer [1]. Runoff losses of the parent compound are generally low, with total losses representing less than 0.021% and 0.005% of the initially applied active ingredient in water and sediment, respectively. These findings suggest minimal risk of contamination for adjacent water bodies under normal agricultural use conditions.
However, the primary metabolite this compound-acid exhibits greater mobility than the parent compound, particularly in substrates with low organic carbon content such as railway track soils [2]. The sorption coefficients (Kd) for this compound-P-ethyl and its metabolites were found to be 3 to 19 times lower in railway materials compared to agricultural soils, indicating substantially higher mobility in these environments. This enhanced mobility, combined with the faster drainage design of railway tracks, increases the contamination potential for underlying aquifers. Consequently, uses in non-agricultural settings like railway tracks may present higher environmental risks compared to typical agricultural applications.
This compound-P-ethyl exhibits systemic properties in plants, being absorbed through leaf surfaces and translocated via both xylem and phloem. In sunflower cultivation, residues remain detectable for 18 days after application (DAA) in stems and leaves, and for 6 DAA in the root system [1]. Importantly, no herbicide residues are detected in the inflorescences and seeds of sunflower plants, indicating limited translocation to reproductive organs. This selective distribution within plant tissues has significant implications for both herbicide efficacy and potential exposure of non-target organisms.
The enantioselective behavior of this compound-P-ethyl in plants contributes to its selective herbicidal activity. The R-enantiomer exhibits significantly greater herbicidal efficacy compared to the S-enantiomer, a characteristic common to AOPP herbicides [3]. This enantioselectivity extends to degradation processes, with variations in dissipation rates between enantiomers observed in different environmental matrices. Understanding these enantioselective processes is essential for comprehensive environmental risk assessments and for the development of more environmentally friendly herbicide formulations.
Table 1: Dissipation Half-lives of this compound-P-ethyl in Different Environmental Matrices
| Environmental Matrix | Half-life (Days) | Experimental Conditions | Reference |
|---|---|---|---|
| Agricultural soil (silty clay) | 0.45-0.71 | Field conditions, Mediterranean climate | [1] |
| Railway track soils | 1.4-26 times longer than agricultural soils | Laboratory incubation, low OC soils | [2] |
| Water systems | 10-70 | Laboratory studies, distilled water | [4] |
| Plants (stems and leaves) | 18 (detection period) | Sunflower cultivation, field conditions | [1] |
Table 2: Mobility Parameters of this compound-P-ethyl and Metabolites
| Compound | Sorption Coefficient (Kd) in Agricultural Soils | Sorption Coefficient (Kd) in Railway Soils | Leaching Potential | Notes |
|---|---|---|---|---|
| This compound-P-ethyl | Moderate to high | 3-19 times lower | Low to moderate | Limited mobility in agricultural soils |
| This compound-acid | Moderate | Significantly lower | Moderate to high | Primary metabolite, greater mobility |
| CHQ | Not determined | Not determined | High | Detected in water systems |
| PPA | Not determined | Not determined | High | Polar metabolite |
In aquatic systems, this compound-P-ethyl undergoes sequential transformations leading to the formation of various metabolites through both chemical and biological processes. The initial step involves the hydrolytic cleavage of the ester bond, resulting in the formation of this compound-acid (also referred to as this compound-P), which represents the primary bioactive form [5] [4]. This conversion occurs relatively rapidly, with the concentration of this compound-acid increasing as the parent compound decreases during degradation studies. Further transformation proceeds through the microbial degradation of the chloroquinoxaline ring, leading to the formation of dihydroxychloroquinoxalin (CHHQ) and 6-chloroquinoxalin-2-ol (CHQ) as key intermediates.
The complete degradation pathway in water systems ultimately yields 3-OH-CQO and PPA ((R)-2-(4-hydroxyphenoxy)propionic acid) as terminal metabolites [4]. The persistence of these compounds varies significantly, with CHQ concentrations reaching as high as 1400 μg/L after 75 days following the application of this compound-P-ethyl commercial products [4]. The half-lives of this compound-P-ethyl and its commercial formulations in water range from 10 to 70 days for most analytes, classifying them as medium to high persistent compounds in aquatic environments [4]. This persistence, combined with the potential ecological effects of the metabolites, underscores the importance of understanding the complete transformation pathway when assessing the environmental impact of this compound-P-ethyl use.
Figure 1: Primary degradation pathway of this compound-P-ethyl in aquatic environments
In soil environments, this compound-P-ethyl undergoes rapid enantioselective degradation with the S-enantiomer degrading slightly faster than the R-enantiomer, leading to relative enrichment of the herbicidally active R-form [3]. The primary transformation pathway involves hydrolytic cleavage of the ester bond, catalyzed by both chemical processes and microbial enzymes, yielding this compound-acid as the main initial metabolite [2]. This conversion occurs rapidly across various soil types, with this compound-acid subsequently undergoing further transformation through microbial action and photodegradation processes.
The complete metabolic pathway in soils involves the formation of hydroxylated derivatives including 3-OH-quizalofop-acid and 3-OH-CQO, with the latter representing a key intermediate in the breakdown of the chloroquinoxaline moiety [2]. Under field conditions, these metabolites are typically formed in only low quantities, with the parent compound and primary metabolite representing the majority of detectable residues. The rate and pathway of degradation vary significantly depending on soil characteristics, with lower degradation rates observed in soils with reduced organic matter content and microbial activity, such as those found in railway track environments [2].
In plants, this compound-P-ethyl is rapidly absorbed and translocated, following a metabolic pathway similar to that observed in soils and aquatic systems. The initial activation step involves enzymatic hydrolysis to form this compound-acid, the herbicidally active form that inhibits ACCase in sensitive grass species [6]. In resistant broad-leaved crops like sunflowers, the herbicide is subsequently conjugated with glutathione through the action of specific glutathione S-transferases (GSTs), facilitating its detoxification and compartmentalization.
Recent research has identified specific GST enzymes, such as PfGSTF2 in Polypogon fugax, that confer resistance to this compound-P-ethyl through enhanced herbicide metabolism [6]. These enzymes catalyze the conjugation of glutathione to the this compound molecule at the ether bond, generating a GSH-quizalofop conjugate and a propanoic acid derivative with greatly reduced herbicidal activity. The identification of these specific detoxification enzymes provides valuable insights into the mechanisms of selective toxicity between grasses and broad-leaved plants, as well as the evolution of herbicide resistance in weed populations.
A diverse range of bacterial strains capable of degrading this compound-P-ethyl has been isolated from various environmental sources, demonstrating the widespread distribution of microbial metabolic pathways for this herbicide. These include strains from genera such as Pseudomonas, Rhodococcus, Brevundimonas, Methylobacterium, and Acinetobacter [7] [3] [8]. These microorganisms employ cometabolic processes and specific hydrolytic enzymes to initiate the breakdown of this compound-P-ethyl, with degradation efficiencies varying significantly among strains and under different environmental conditions.
The degradation capabilities of these bacterial strains are remarkable, with some isolates capable of completely degrading this compound-P-ethyl at concentrations of 50 mg/L within 72 hours under optimal conditions [9]. For instance, Methylobacterium populi YC-XJ1 achieves 97% degradation of QPE (50 mg/L) within 72 hours, with a maximum degradation rate of 1.4 mg/L/h [9]. Similarly, Pseudomonas sp. J-2 demonstrates efficient degradation, leading to the identification of this compound acid as the primary metabolite [8]. These strains typically exhibit broad substrate specificity, capable of degrading various AOPP herbicides with differing efficiencies, making them promising candidates for bioremediation applications in contaminated environments.
Table 3: Microbial Strains Capable of Degrading this compound-P-ethyl
| Bacterial Strain | Isolation Source | Degradation Efficiency | Optimal Conditions | Key Enzymes |
|---|---|---|---|---|
| Pseudomonas sp. J-2 | Activated sludge | High (specific rates not provided) | 30°C, pH 7.0 | QpeH esterase |
| Brevundimonas sp. QPT-2 | Environmental samples | High for multiple AOPPs | 40°C, pH 8.0 | EstWX esterase |
| Methylobacterium populi YC-XJ1 | Desert soil | 97% in 72 h (50 mg/L) | 35°C, pH 8.0 | QPEH1 esterase |
| Rhodococcus sp. JT-3 | Natural consortium | Requires partner strain JT-9 | Not specified | Key esterase |
| Acinetobacter sp. DL-2 | Environmental samples | High for fenoxaprop-P-ethyl | Not specified | AfeH hydrolase |
The initial and rate-limiting step in the microbial degradation of this compound-P-ethyl is the hydrolytic cleavage of the ester bond, catalyzed by specific carboxylesterases that belong to the α/β hydrolase fold family. These enzymes, including QpeH from Pseudomonas sp. J-2, EstWX from Brevundimonas sp. QPT-2, and QPEH1 from Methylobacterium populi YC-XJ1, exhibit high catalytic efficiency toward this compound-P-ethyl and related AOPP herbicides [3] [8] [9]. These esterases typically demonstrate optimal activity at neutral to slightly alkaline pH (7.0-9.0) and temperatures ranging from 30°C to 40°C, with varying stability under different environmental conditions.
A notable characteristic of many this compound-P-ethyl-degrading esterases is their distinct enantioselectivity, with most characterized enzymes showing preference for the R-enantiomer, which coincides with the herbicidally active form [3]. For instance, EstWX from Brevundimonas sp. QPT-2 exhibits higher affinity and catalytic efficiency toward the R-enantiomers of AOPP herbicides, contributing to the enantioselective degradation observed in environmental samples. These enzymes typically follow Michaelis-Menten kinetics, with Km values in the micromolar range, indicating high affinity for their substrate. The catalytic mechanism relies on a conserved catalytic triad (typically Ser-Asp-His) common to esterases, with specific residues such as S73, K76, Y196, and W368 in EstWX being essential for catalytic function [3].
The isolated microbial strains and their enzymes show significant promise for bioremediation applications in this compound-P-ethyl-contaminated environments. The feasibility of using these biological agents has been demonstrated in both liquid cultures and soil microcosms, with degradation rates exceeding 90% within several days under optimized conditions [8] [9]. The cometabolic degradation capability of some strains, such as Methylobacterium populi YC-XJ1 which degrades QPE using methanol as a co-substrate, expands the potential application scenarios for bioremediation strategies [9].
The potential for enzyme-based bioremediation represents an innovative approach for addressing this compound-P-ethyl contamination. Recombinantly expressed esterases such as QpeH and EstWX retain high catalytic activity and stability, making them suitable for development as biocatalytic additives in contaminated water or soil treatment systems [3] [8]. Furthermore, the identification of novel metabolites, including 2-hydroxy-6-chloroquinoxaline and quinoxaline, during microbial degradation provides important insights for assessing the completeness of degradation and the potential accumulation of transformation products in bioremediation applications [9].
The analysis of this compound-P-ethyl and its metabolites in environmental samples requires efficient extraction methods to ensure adequate recovery and minimal matrix interference. For water samples, solid-phase extraction (SPE) represents the most widely used technique, with Oasis HLB cartridges and Strata X cartridges demonstrating excellent recovery rates for this compound-P-ethyl and its transformation products [5]. The elution of retained compounds typically employs organic solvents such as ethyl acetate, acetonitrile, or acidified methanol (methanol containing 0.1 M hydrochloric acid), with the specific choice depending on the analytical method and target compounds.
For soil and plant matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully applied for the simultaneous extraction of this compound-P-ethyl and related compounds [1]. This approach involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and other sorbents to remove interfering matrix components. The efficiency of these extraction methods has been validated through recovery studies, with reported rates typically exceeding 80% for most target compounds in various matrices, ensuring reliable quantification at environmentally relevant concentrations.
The separation and detection of this compound-P-ethyl and its metabolites primarily rely on liquid chromatography coupled to mass spectrometry, with both low- and high-resolution systems being employed. Reversed-phase C18 columns (150-250 mm × 2.1-4.6 mm, 3-5 μm particle size) provide excellent separation of the target compounds, with mobile phases typically consisting of methanol-water or acetonitrile-water mixtures, often with the addition of modifiers such as formic acid or ammonium acetate to enhance ionization efficiency [5] [4].
High-resolution mass spectrometry (HRMS), particularly Orbitrap technology, has emerged as a powerful tool for the comprehensive analysis of this compound-P-ethyl and its transformation products [5] [4]. This technique enables not only target analysis but also retrospective screening and non-target analysis through full-scan data acquisition with high mass accuracy (<5 ppm). The typical detection limits for this compound-P-ethyl and its major metabolites in water matrices range from 0.1 to 1.0 μg/L, with quantification limits sufficient for monitoring environmental concentrations resulting from normal application scenarios [4].
Figure 2: General workflow for analysis of this compound-P-ethyl and metabolites in environmental samples
Despite significant advances in understanding the environmental fate and degradation pathways of this compound-P-ethyl, several knowledge gaps remain that warrant further investigation. The ecotoxicological effects of transformation products, particularly the terminal metabolites such as CHQ and PPA, are not fully characterized, making comprehensive risk assessment challenging [4]. While the parent compound's toxicity profile is relatively well-documented, the potential for synergistic effects among the mixture of metabolites present in environmental samples requires more extensive evaluation. Furthermore, the enantioselective toxicity of this compound-P-ethyl and its metabolites toward non-target organisms represents an important aspect that deserves greater attention in future ecotoxicological studies.
From a bioremediation perspective, the field application of isolated this compound-P-ethyl-degrading microorganisms and enzymes remains largely unexplored [8] [9]. Most studies have focused on laboratory-scale experiments under optimized conditions, with limited validation in realistic environmental scenarios. The development of immobilized enzyme systems or engineered microbial strains with enhanced degradation capabilities could significantly advance the practical application of these biological agents for remediation purposes. Additionally, the potential for cross-regulation between herbicide degradation and other metabolic pathways in microbial systems represents a fascinating area for future research, potentially leading to the discovery of novel regulatory mechanisms and degradation pathways.
The integration of advanced analytical approaches such as non-target screening using high-resolution mass spectrometry with bioassays could provide deeper insights into the formation and significance of transformation products [5] [4]. Such integrated approaches would facilitate the identification of previously unknown metabolites and the assessment of their potential contribution to overall environmental effects. Finally, long-term monitoring studies investigating the persistence and mobility of this compound-P-ethyl and its metabolites under various real-world application scenarios would strengthen the environmental risk assessment framework and support the development of more sustainable use patterns for this important herbicide.
This compound-P-ethyl demonstrates complex environmental behavior characterized by relatively rapid dissipation in agricultural soils but increased persistence in low-organic matter substrates such as railway tracks. The transformation of this herbicide follows conserved pathways across different environmental compartments, with initial hydrolytic cleavage yielding this compound-acid as the primary metabolite, followed by progressive breakdown of the chloroquinoxaline moiety. The discovery of diverse microbial strains possessing efficient degradation capabilities, along with the characterization of specific esterases responsible for the initial hydrolysis, provides promising foundations for the development of targeted bioremediation strategies.
The table below summarizes the core technical identity of quizalofop-P-ethyl.
| Property | Description |
|---|---|
| IUPAC Name | Ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate [1] [2] |
| Chemical Class | Aryloxyphenoxypropionate (FOP herbicide) [3] [1] |
| Molecular Formula | C₁₉H₁₇ClN₂O₄ [1] |
| Mode of Action | Inhibition of Acetyl-CoA Carboxylase (ACCase) [4] [5] [3] |
| HRAC Group | Group 1 (Inhibition of ACCase) [4] [5] |
This compound-P-ethyl is the purified "P" isomer of this compound, which possesses the highest herbicidal activity. This refinement makes it more efficient than the original racemic mixture [1] [6].
The compound is a systemic herbicide absorbed through the foliage of weeds and rapidly translocated to the meristematic tissues (growth points) [1]. Its primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase) [4] [5]. ACCase is essential for the synthesis of lipids, as it catalyzes the first step in fatty acid biosynthesis. By disrupting this process, the herbicide prevents the formation of new cell membranes, ultimately leading to the cessation of growth and death of susceptible grass weeds [3] [1]. Visible symptoms like chlorosis (yellowing) and necrosis (tissue death) typically appear within 1-3 weeks [3].
The following diagram illustrates the sequence of its mechanism of action within a susceptible grass plant.
Mechanism of Action of this compound-P-ethyl in Susceptible Grasses
This compound-P-ethyl is valued for its selectivity, effectively controlling grass weeds without harming a wide range of broadleaf crops [1] [6].
The table below provides a summary of its key application parameters.
| Parameter | Details |
|---|---|
| Application Type | Post-emergence, foliar spray [4] [1] |
| Optimal Weed Stage | Early growth stage (e.g., 3-5 leaf stage) for best results [6] |
| Formulations | Emulsifiable Concentrates (EC) at various concentrations (e.g., 5%, 10%, 12.5%, 20%) [1] [6] |
| Rainfastness | Within 1 hour of application [7] [6] |
| Key Symptom Timeline | Weed growth stops within 24-48 hours; visible yellowing in 5-7 days; plant death in 10-15 days [4] [6] |
Understanding the environmental fate of pesticides is critical for assessing their ecological impact.
For research purposes, the following methodology outlines how to study this compound-P-ethyl degradation using microbes, based on a scientific study [8].
Isolation of Degrading Bacteria:
Analysis of Herbicide and Metabolites:
Regulatory assessments ensure that pesticide residues in food remain below levels that could pose a health risk.
Quizalofop-ethyl is a selective, post-emergence aryloxyphenoxypropionate herbicide widely used for controlling annual and perennial grass weeds in various crops, including beans, soybeans, and potatoes [1] [2]. Its mechanism of action involves inhibition of acetyl-coenzyme A carboxylase in the chloroplast, which disrupts lipid biosynthesis in target weeds [1]. The maximum residue limits (MRLs) for this compound-ethyl in agricultural products are typically set at very low levels (e.g., 0.05 mg/kg in the USA and 0.1 mg/kg in China), necessitating highly sensitive and reliable analytical methods for monitoring compliance [3] [4].
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a preferred approach for pesticide residue analysis due to its inherent advantages over traditional techniques [5]. This method provides a green and sustainable alternative with minimal use of hazardous reagents, fast sample preparation, simplicity, and low cost [5]. These application notes provide detailed protocols for the determination of this compound-ethyl residues in various agricultural matrices using modified QuEChERS approaches coupled with different detection techniques.
The QuEChERS method involves a simple two-step process: microscale extraction with acetonitrile based on partitioning via salting-out, followed by a dispersive solid-phase extraction (d-SPE) clean-up using a mixture of sorbents to remove matrix interferences [5]. The original method has been standardized into two official buffering-salt approaches: the AOAC Official Method 2007.01 (using acetate buffer) and the CEN Standard Method EN 15662 (using citrate buffer) [5]. These modifications help increase the recovery of pH-dependent analytes like this compound-ethyl and its metabolites.
Table 1: Official QuEChERS Method Variations
| Method Version | Buffering System | Applications | Key Advantages |
|---|---|---|---|
| Original QuEChERS | Unbuffered | General purpose | Simplicity, speed |
| AOAC 2007.01 | Acetate buffer | Broad pH range pesticides | Improved recovery of pH-sensitive compounds |
| CEN EN 15662 | Citrate buffer | Broad pH range pesticides | Enhanced stability for base-sensitive compounds |
The workflow for QuEChERS sample preparation can be visualized as follows:
Prepare individual stock solutions of this compound-ethyl and its metabolites at 1000 mg/L in acetonitrile [6] [4]. Store at -20°C in the dark. Prepare working standard solutions by appropriate dilution with acetonitrile. For quantification, prepare matrix-matched calibration standards by adding working standards to blank matrix extracts at concentrations of 0.1-10 μg/mL [4].
This protocol is optimized for determining this compound-ethyl and its metabolite in various beans (azuki bean, soybean, mung bean, black soybean, kidney bean) using HPLC-DAD, which is more accessible to laboratories without mass spectrometry capabilities [3] [4].
Sample Preparation:
This protocol enables simultaneous determination of this compound-ethyl along with other herbicides (pyridate, cyhalofop-butyl) in brown rice, soybean, potato, pepper, and mandarin [2] [6].
Sample Preparation:
For challenging fatty matrices, specialized sorbents are required for effective clean-up [7].
Sample Preparation:
The choice of d-SPE sorbents is critical for achieving optimal recovery and minimizing matrix effects. Different sorbents offer specific advantages for various matrix types:
Table 2: Comparison of d-SPE Sorbents for this compound-ethyl Analysis
| Sorbent | Mechanism | Applications | Recovery (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| PSA | Chelation and hydrogen bonding | Removal of fatty acids, sugars, organic acids | 70-120 [2] [6] | Effective for polar impurities | Limited capacity for highly pigmented matrices |
| C18 | Hydrophobic interactions | Removal of non-polar interferents (lipids, sterols) | 77-115 [8] | Excellent for non-polar matrices | May retain non-polar pesticides |
| Z-SEP/Z-Sep+ | Lewis acid/base interactions + hydrophobic | Fatty matrices, pigmented samples | 70-120 [2] [6] | Superior lipid removal | May interact with certain analytes |
| MWCNTs | High surface area, multiple interactions | Complex matrices (herbs, pigmented samples) | 76-123 [8] | Exceptional pigment removal | Potential over-retention of planar compounds |
| EMR-lipid | Size exclusion + hydrophobic | High-fat matrices (oils, fatty foods) | 70-113 [7] | Selective lipid removal | Higher cost, specific protocol |
The selection of appropriate sorbent combinations should be based on matrix composition:
Extensive validation of the QuEChERS method for this compound-ethyl analysis has demonstrated excellent performance characteristics across different matrices and detection techniques:
Table 3: Method Validation Parameters for this compound-ethyl Analysis
| Validation Parameter | HPLC-DAD (Beans) [3] [4] | LC-MS/MS (Multiple Matrices) [2] [6] | Acceptance Criteria |
|---|---|---|---|
| Linear Range (μg/mL) | 0.1-10 | 0.0025-0.05 | R² ≥ 0.99 |
| Recovery (%) | 88.7-116.2 | 70-120 | 70-120% |
| RSD (%) | 0.82-4.39 | <20 | ≤20% |
| LOD (mg/kg) | 0.003-0.008 | 0.0075 | - |
| LOQ (mg/kg) | 0.01-0.03 | 0.01 | - |
| Matrix Effects (%) | - | -20 to +20 | Minimal suppression/enhancement |
The method demonstrates excellent precision and accuracy across the validated concentration ranges, with relative standard deviations (RSDs) consistently below 5% for HPLC-DAD and 20% for LC-MS/MS methods, meeting international acceptance criteria [2] [3] [4].
This compound-ethyl rapidly hydrolyzes to form this compound (free acid) in plants and soil, with further metabolization leading to conjugate formation [1] [4]. The half-life of this compound-ethyl in adzuki bean plants and soils ranges between 3.4 and 6.7 days, depending on climatic conditions [4]. Different jurisdictions have established varying residue definitions:
For metabolite analysis, a conversion method involving refluxing in methanolic potassium hydroxide followed by GC-MS/MS analysis of CMQ has been developed to fulfill these regulatory requirements [1].
Low Recovery Issues: If recovery falls outside the 70-120% range, consider modifying the extraction solvent (e.g., acetonitrile with 1% acetic acid) or optimizing the d-SPE sorbent combination [3]
Matrix Effects: To compensate for signal suppression/enhancement, use matrix-matched calibration standards rather than solvent-based standards [7] [4]
Chromatographic Issues: For peak tailing, adjust the mobile phase by adding acid modifiers (0.1% formic acid or acetic acid) to improve peak shape [3]
Clean-up Efficiency: For challenging matrices, consider a two-step clean-up process or increase the sorbent amount, but beware of potential analyte loss [8] [7]
Detection Sensitivity: For regulatory compliance at very low MRLs (e.g., 0.01 mg/kg), LC-MS/MS is preferred over HPLC-DAD due to superior sensitivity and selectivity [2] [6]
The QuEChERS method provides a robust, efficient, and cost-effective approach for the determination of this compound-ethyl and its metabolites in various agricultural products. The flexibility of the method allows for adaptation to different matrices through optimization of extraction conditions and d-SPE sorbent selection. The validated protocols demonstrate excellent performance characteristics meeting international regulatory standards, making them suitable for routine monitoring and regulatory compliance testing.
The enforcement of Maximum Residue Levels (MRLs) for this compound-P variants (ethyl, tefuryl, and propaquizafop) in animal commodities requires analytical methods that can account for the parent compounds and their metabolites. The residue definition for risk assessment is "This compound (sum of this compound, its salts, its esters [including propaquizafop] and its conjugates, expressed as this compound)" [1].
A recent evaluation by the European Food Safety Authority (EFSA) concluded that the data gap concerning the fully validated analytical method for enforcement in livestock commodities was only fully addressed for muscle, poultry liver, and eggs [2] [1]. For other matrices, such as kidney and the liver of bovine, sheep, goat, equine, and swine, further validation data are required, and risk management decisions on existing MRLs are pending [1].
The table below summarizes the current validation status for various animal commodities as per the EFSA assessment and established tolerances.
| Commodity | Validation Status (Per EFSA) | Tolerance (MRL) in the US (ppm) [3] | Residue Definition for Enforcement |
|---|---|---|---|
| Muscle | Fully validated [2] [1] | 0.02 | Measured as this compound convertible to this compound acid [3]. |
| Poultry Liver | Fully validated [2] [1] | 0.05 (Poultry meat byproducts) | Measured as this compound convertible to this compound acid [3]. |
| Eggs | Fully validated [2] [1] | 0.02 | Measured as this compound convertible to this compound acid [3]. |
| Milk | Not fully validated; MRL proposed at LOQ [1] | 0.01 | Measured as this compound convertible to this compound acid [3]. |
| Kidney & Other Liver | Not fully validated; requires risk management decision [1] | 0.05 (Cattle, meat byproducts) | Measured as this compound convertible to this compound acid [3]. |
| Fat | Not fully validated for all; poultry fat MRL proposed at LOQ [1] | 0.05 | Measured as this compound convertible to this compound acid [3]. |
The following protocol is adapted from a published method designed to comply with the this compound residue definitions of multiple regulatory bodies by converting all relevant compounds to a single, measurable marker, 2-methoxy-6-chloroquinoxaline (CMQ) [4].
Principle: this compound ethyl, this compound tefuryl, their metabolites (including this compound acid and conjugates), and propaquizafop are converted to CMQ via alkaline hydrolysis. The CMQ is then quantified using GC-MS/MS, and the total residue is expressed as this compound equivalents [4].
Workflow Overview:
The following table outlines typical validation parameters that were successfully demonstrated for the CMQ method in various food matrices, supporting its robustness [4].
| Parameter | Performance Data |
|---|---|
| Linearity | Coefficient of determination (R²) ≥ 0.999 for matrix-matched calibration curves [4] [5]. |
| Limit of Detection (LOD) | 0.0075 mg/kg [5]. |
| Limit of Quantification (LOQ) | 0.01 mg/kg [5]. |
| Accuracy (Recovery) | Average recovery within 70-120% [4] [5]. |
| Precision (RSD) | Relative Standard Deviation (RSD) typically < 20% [4] [5]. |
The confirmatory data assessment was initiated following the MRL review under Article 12 of Regulation (EC) No 396/2005. The applicant, Arysta Life Science Great Britain Limited, submitted data for quizalofop-P-tefuryl, which also triggered a combined assessment for all this compound-P variants (This compound-P-ethyl, this compound-P-tefuryl, and propaquizafop) due to their shared residue definition [1].
The table below summarizes the status of the key data gaps identified during the MRL review [1].
| Data Gap Category | Specific Requirement | Status in 2024 Assessment |
|---|
| Animal Commodities | Validation of extraction/hydrolysis efficiency in livestock enforcement methods | Fully addressed only for muscle, poultry liver, and eggs. Not fully addressed for other livestock tissues (e.g., kidney, bovine liver). | | Plant Commodities | Validation of extraction/hydrolysis efficiency in plant enforcement methods; residue trials for numerous crops (e.g., citrus fruits, blueberries, herbs, spices). | Not addressed. Data gaps for plant commodities remain open. | | Complex Matrices | Fully validated methods and storage stability studies for herbal infusions and spices. | Not addressed. | | This compound-P-ethyl | Residue trials for caraway. | Sufficiently addressed via a previous MRL application. |
To support the analytical workflows for enforcing the residue definition of this compound, here are two detailed protocols based on recent scientific literature.
This method is designed to comply with the residue definitions of Japan, the EU, and the USA by converting all relevant compounds to a single analyte, 6-chloro-2-methoxyquinoxaline (CMQ) [2].
Workflow Summary: The following diagram outlines the key steps in the sample preparation and analysis process.
Detailed Procedure:
Method Performance:
This protocol allows for the simultaneous determination of this compound-P-tefuryl and its acid metabolite (this compound) alongside other acidic herbicides in plant-origin matrices [3].
Workflow Summary: The process follows a modified QuEChERS approach, optimized for acidic compounds.
Detailed Procedure:
The European Food Safety Authority (EFSA) recently evaluated confirmatory data for enforcing quizalofop residues (defined as the sum of this compound, its salts, esters, and conjugates) in animal commodities [1] [2]. The core challenge is ensuring the analytical method efficiently releases and measures all forms of the residue, requiring a validated hydrolysis step.
EFSA's assessment concluded that the data gap for the efficiency of extraction and hydrolysis in livestock commodities was only fully addressed for muscle, poultry liver, and eggs [1]. The methods for other matrices, such as kidney and the liver of bovine, sheep, goat, equine, and swine, still require further validation, indicating a need for more rigorous or specific protocols [1].
The table below summarizes the critical parameters for the analysis based on the EFSA evaluation and supporting scientific literature.
| Parameter | Details | Context & Notes |
|---|---|---|
| Residue Definition | "this compound (sum of this compound, its salts, its esters...and its conjugates)" [1] | Enforcement requires measuring total potential residues. |
| Key Metabolite | This compound acid (QA) [3] | Primary metabolite detected in animal tissues. |
| Validated Matrices | Animal muscles, poultry liver, eggs [1] | Method efficiency confirmed. |
| Matrices Requiring Further Validation | Animal kidney, bovine, sheep, goat, equine, swine liver [1] | Risk management decision needed in the absence of full validation. |
| Hydrolysis Necessity | Required | To break down conjugates and ensure complete residue extraction [1]. |
The following workflow synthesizes procedures from a rat metabolism study, which provides a foundational approach for sample preparation and analysis [3]. You will need to adapt and validate this for each specific animal commodity.
Weed control on railway tracks presents unique environmental challenges compared to agricultural applications. For decades, glyphosate has been the primary herbicide for railway vegetation management due to its broad-spectrum activity and low leaching potential. However, concerns about insufficient weed control for certain species like horsetails (Equisetum), development of herbicide resistance, and ongoing debates about possible carcinogenicity have created a need for alternative herbicides. Quizalofop-P-ethyl (QE), an aryloxyphenoxypropionate herbicide, has emerged as a potential component of integrated weed management strategies for railway tracks due to its selective activity against grass weeds of the Poaceae family. When used in combination with broadleaf herbicides like 2,4-D, these compounds offer complementary spectra of activity that can effectively manage diverse weed populations present in railway environments [1].
The environmental fate of herbicides applied to railway tracks deserves particular attention due to the unique characteristics of these ecosystems. Railway tracks are designed with efficient drainage systems to ensure stability and prevent deformation from freezing water, potentially facilitating herbicide transport to groundwater. Soils beneath railway ballast typically exhibit low organic carbon contents (often <0.3%) compared to agricultural topsoils, resulting in reduced sorption capacity for most organic compounds. Historically, contamination of aquifers with herbicides like atrazine and diuron or their metabolites has been linked to railway applications, highlighting the importance of understanding environmental behavior before widespread implementation. While agricultural soil data suggest this compound-P-ethyl poses low groundwater contamination risk, the distinct soil properties in railway environments necessitate direct investigation of its degradation and sorption characteristics in these specific substrates [1] [2].
Degradation half-lives of this compound-P-ethyl and its metabolites were determined through controlled incubation studies using soils collected from railway tracks. The results demonstrate significantly prolonged persistence in railway materials compared to typical agricultural soils, which can be attributed to the lower microbial activity and organic matter content in railway substrates. This compound-P-ethyl undergoes rapid transformation to its primary metabolite, This compound-acid, which subsequently degrades to hydroxylated metabolites including 3-OH-quizalofop-acid and 3-OH-CQO. The data reveal that the mean half-lives in railway soils are extended by factors ranging from 1.4 to 26 compared to agricultural soils, depending on the specific compound [1].
Table 1: Degradation half-lives (days) of this compound-P-ethyl and metabolites in railway track soils
| Compound | EB Soil | MBS Soil | MR Soil | CS Soil | Geometric Mean | Agricultural Soils (Mean) |
|---|---|---|---|---|---|---|
| This compound-P-ethyl | 1.3 | 1.0 | 0.9 | 0.6 | 0.9 | 0.6 |
| This compound-acid | 12.5 | 14.9 | 17.2 | 14.9 | 14.7 | 1.1 |
| 3-OH-quizalofop-acid | 19.3 | 19.4 | 24.6 | 19.2 | 20.4 | Not available |
| 3-OH-CQO | 29.9 | 33.5 | 41.2 | 31.8 | 33.4 | Not available |
The extended half-life of this compound-acid is particularly noteworthy from an environmental perspective, as this primary metabolite exhibits higher mobility and comparable herbicidal activity to the parent compound. The secondary and tertiary metabolites (3-OH-quizalofop-acid and 3-OH-CQO) demonstrate even greater persistence in railway soils, with half-lives exceeding 30 days in some materials. These findings contrast sharply with dissipation data from agricultural soils, where this compound-P-ethyl degrades rapidly with half-lives generally below 1 day [3]. Field studies in adzuki bean fields have reported this compound-P-ethyl half-lives of 3.4 to 6.7 days in plants and soils, further highlighting the unique persistence patterns in railway environments [4].
Sorption coefficients were determined for this compound-P-ethyl and its metabolites using the Freundlich adsorption model across different railway soil types. The results demonstrate substantially reduced sorption capacity in railway materials compared to agricultural soils, with mean sorption coefficients lower by factors of 3 to 19. This diminished sorption potential correlates strongly with the low organic carbon content (ranging from <0.06% to 0.31%) characteristic of railway soils. The sorption data follow expected trends based on compound physicochemical properties, with the parent compound (this compound-P-ethyl) exhibiting greater sorption than its acidic metabolite [1] [5].
Table 2: Sorption parameters (KF, mL/g) of this compound-P-ethyl and metabolites in railway track soils
| Compound | EB Soil | MBS Soil | MR Soil | CS Soil | Geometric Mean | Agricultural Soils (Mean) |
|---|---|---|---|---|---|---|
| This compound-P-ethyl | 4.2 | 5.8 | 1.2 | 3.1 | 3.2 | 15.6 |
| This compound-acid | 0.9 | 1.5 | 0.2 | 0.5 | 0.6 | 8.3 |
| 3-OH-quizalofop-acid | 2.1 | 3.2 | 0.5 | 1.2 | 1.5 | Not available |
| 3-OH-CQO | 3.8 | 5.1 | 0.9 | 2.7 | 2.7 | Not available |
The Freundlich exponents (1/n) for all compounds ranged from 0.61 to 0.88, indicating moderately nonlinear sorption behavior. The exceptionally low sorption capacity of the MR soil (with organic carbon content of ≈0.04%) highlights the potential for enhanced herbicide mobility in railway environments with minimal organic matter. Based on these sorption parameters and degradation half-lives, potential leaching to groundwater is predicted to be highest for this compound-acid, moderate for the parent compound, and relatively low for the hydroxylated metabolites under typical railway track conditions [1].
Soil sampling should be conducted from multiple railway track locations representing different ages and maintenance histories. Ideally, collect samples from 10- to 15-year-old railway tracks at depths of 2-55 cm below the railway ballast, as these regions represent the actual soil layers that would interact with herbicides following application. Using a standard soil auger, collect representative samples from at least three different locations within each site to account for spatial variability. Immediately after collection, field-moist soils should be sieved through a 2-mm mesh to remove large particles and stored in sterile plastic bags at 4°C until analysis to preserve microbial activity [1].
Essential soil characterization parameters must be determined for each sample, including:
For the study by Buerge et al. (2020), soils were collected from three Swiss railway locations: Münchenbuchsee (MBS; beige subsoil with rusty concretions, 16-55 cm depth), Müntschemier (MR; white-beige subsoil, 2-15 cm depth), and Erlenbach (EB; gray sandy construction material, 7 cm thickness). Additionally, crushed sand (CS) used in drainage channel construction was obtained from railway authorities. These materials exhibited pH values of 7.5-7.7 and organic carbon contents ranging from <0.06% to 0.31%, representing realistic worst-case scenarios for herbicide mobility and persistence [1].
Soil incubation experiments should be established to determine degradation kinetics of this compound-P-ethyl and identify potential metabolites. The following protocol has been validated for railway track soils:
In the reference study, experiments were conducted 7-9 months after soil collection to allow for stabilization of microbial activity. Separate incubations were established for each test substance (this compound-P-ethyl and five metabolites) across all four soil materials, totaling 28 independent incubation studies. The extended sampling period allowed for observation of complete transformation pathways and identification of transient metabolites [1].
Sorption coefficients should be determined using the batch equilibrium method following OECD Guideline 106. The following protocol is recommended:
For quality assurance, include reference compounds with known sorption behavior and perform experiments in triplicate. The contact time should be verified through preliminary kinetic studies to ensure true equilibrium conditions. For this compound-P-ethyl and its metabolites, the sorption isotherms are typically linear or slightly nonlinear within environmentally relevant concentration ranges [1] [5].
LC-MS/MS analysis provides the sensitivity and selectivity required for quantifying this compound-P-ethyl and its metabolites in complex soil matrices. The following method has been successfully applied:
This method provides limits of detection of 0.001-0.01 mg/kg and limits of quantification of 0.005-0.03 mg/kg for this compound-P-ethyl and its metabolites in soil matrices, with recovery rates typically between 80-110% [3] [4].
For laboratories without access to MS instrumentation, HPLC-DAD provides a reliable alternative for quantification:
The transformation of this compound-P-ethyl in railway soils follows a defined metabolic pathway involving both biotic and abiotic processes. The visualization below illustrates the complete degradation pathway, highlighting the key intermediates and transformation processes:
Transformation Process Details:
Primary transformation: this compound-P-ethyl rapidly undergoes enzymatic hydrolysis to form this compound-P-acid, catalyzed by microbial esterases. This initial step occurs relatively quickly, with half-lives of 0.6-1.3 days across different railway soils. The enzyme responsible for this transformation (QpeH) has been identified in Pseudomonas sp. strain J-2, with optimal activity at pH 8.0 and 30°C, and specific activity of 198.9 ± 2.7 U mg⁻¹ for this compound-P-ethyl [6].
Secondary transformation: this compound-P-acid undergoes microbial hydroxylation at the 3-position of the quinoxaline ring to form 3-OH-quizalofop-acid. This metabolite demonstrates significantly greater persistence than the parent compound, with half-lives of 19.2-24.6 days in railway soils, making it environmentally relevant for groundwater contamination concerns [1].
Tertiary transformation: Side chain cleavage of 3-OH-quizalofop-acid yields 3-OH-CQO (6-chloro-3-hydroxy-2-quinoxalinone), which represents a key breakdown product that persists in railway environments with half-lives of 29.9-41.2 days. This metabolite continues to undergo slow microbial transformation ultimately leading to complete mineralization to CO₂, H₂O, and microbial biomass [1] [3].
The complete assessment of this compound-P-ethyl behavior in railway soils requires an integrated approach combining degradation, sorption, and metabolite identification studies. The following workflow provides a systematic protocol for comprehensive environmental fate assessment:
Workflow Implementation Details:
Integrated approach: The parallel execution of degradation and sorption studies using identical soil materials ensures data consistency for subsequent environmental modeling and risk assessment. This integrated approach is particularly important for railway soils, which exhibit substantially different properties compared to agricultural soils [1].
Analytical considerations: The QuEChERS extraction method provides efficient recovery of both parent compound and metabolites across different soil types. For railway soils with low organic matter, additional cleanup may be necessary to remove interferences from mineral components. The use of acidified water (0.1M HCl) and acidified acetonitrile (1% acetic acid) as extraction solvents improves recovery of acidic metabolites like this compound-P-acid [3] [4].
Metabolite identification: Liquid Chromatography-Ion Trap-Mass Spectrometry (LC-IT-MSn) enables comprehensive structural elucidation of transformation products. This capability is essential for identifying unknown metabolites that may form under the unique conditions of railway environments, particularly those with minimal microbial activity and low organic matter [6].
The extended half-lives and reduced sorption coefficients observed for this compound-P-ethyl and its metabolites in railway soils compared to agricultural environments have significant implications for environmental risk assessment. Based on the experimental data, potential leaching to groundwater is predicted to be highest for this compound-acid, the primary metabolite, due to its combination of moderate persistence and high mobility. The parent compound, this compound-P-ethyl, exhibits lower leaching potential despite its persistence due to stronger sorption to soil components. The hydroxylated metabolites (3-OH-quizalofop-acid and 3-OH-CQO), while more persistent, demonstrate intermediate sorption characteristics that may reduce their mobility in railway environments [1].
From a regulatory perspective, these findings highlight the importance of soil-specific risk assessment for herbicide applications in non-agricultural settings like railway tracks. Traditional risk assessment based on agricultural soil data may significantly underestimate environmental persistence and overestimate sorption potential in railway environments. The experimental approach outlined in these application notes provides a framework for generating relevant environmental fate data specific to railway scenarios, supporting more accurate risk assessments and informed regulatory decisions regarding herbicide use in these sensitive environments [1] [2].
This compound-P-ethyl is a systemic herbicide belonging to the aryloxyphenoxypropionate (AOPP) family, widely used for selective post-emergence control of annual and perennial grass weeds in various crops including soybeans, potatoes, and other broad-leaved plants [1]. As an acetyl CoA carboxylase (ACCase) inhibitor, it is absorbed through the leaf surface and translocated throughout the plant, eventually accumulating in meristematic tissues where it inhibits fatty acid biosynthesis [1]. Despite its agricultural benefits, this compound-P-ethyl and its metabolites have been associated with reproductive, genetic, and liver toxicity in non-target organisms, making its residue monitoring crucial for environmental and food safety [1]. The detection of herbicide residues at trace levels (as low as 0.01 mg/kg) in complex agricultural matrices presents significant analytical challenges due to matrix effects and the need for high sensitivity and selectivity in detection methods [2].
The development of efficient multi-residue methods for pesticide analysis has gained importance with the implementation of stringent regulatory standards such as the Positive List System (PLS) in South Korea, which requires quantitative methods with detection levels as low as 0.01 mg/kg [2]. Traditional analytical methods for this compound-P-ethyl determination often involve time-consuming procedures and large volumes of hazardous solvents [3]. In recent years, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has emerged as a popular sample preparation methodology for pesticide residue analysis in complex matrices, offering advantages in efficiency and environmental friendliness [2] [3]. When combined with advanced detection techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this approach enables sensitive and selective determination of this compound-P-ethyl residues in various agricultural products [2].
The analytical method for determining this compound-P-ethyl residues in agricultural products combines the QuEChERS sample preparation approach with LC-MS/MS analysis. This combination leverages the advantages of both techniques: the QuEChERS method provides efficient extraction and purification of the target analyte from complex matrices, while LC-MS/MS offers high sensitivity and selectivity for accurate quantification [2]. The method specifically utilizes a modified QuEChERS protocol with Z-SEP as the primary purification sorbent, which has been shown to effectively remove matrix interferences while maintaining high recovery rates for this compound-P-ethyl [2].
The method is designed to meet stringent regulatory requirements, with a limit of quantification (LOQ) of 0.01 mg/kg, which complies with the Maximum Reside Limits (MRLs) established by regulatory bodies such as the European Union and Codex Alimentarius [2] [3]. The method validation parameters include linearity, accuracy, precision, specificity, and sensitivity, all of which have been demonstrated to fall within acceptable ranges according to international guidelines [2] [4]. The method has been successfully applied to various agricultural products, including cereals, legumes, fruits, and vegetables, demonstrating its versatility across different matrix types [2].
Table 1: Reagents and Consumables Required for Analysis
| Category | Specific Items | Specifications/Purity |
|---|---|---|
| Solvents | Acetonitrile, Methanol | HPLC grade |
| Salts and Buffers | Magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium citrate dehydrate, Sodium hydrogen citrate sesquihydrate | Anhydrous, reagent grade |
| Sorbents | Z-SEP, PSA, C18, ENVI-Carb | Analytical grade |
| Standards | This compound-P-ethyl analytical standard | >95% purity |
| Others | Formic acid, Ammonium formate, Ammonium acetate | LC-MS grade |
Standard Solution Preparation:
Figure 1: Sample Extraction Workflow Using the QuEChERS Method
Table 2: Comparison of Different Sorbents for this compound-P-ethyl Purification
| Sorbent Type | Mechanism of Action | Advantages | Limitations | Recovery Efficiency |
|---|---|---|---|---|
| Z-SEP | Zirconia-coated silica, Lewis acid/base interactions | Effective removal of phospholipids and fatty acids; suitable for fatty matrices | May require optimization of amount for different matrices | 70-120% [2] |
| PSA | Primary secondary amine, weak anion exchange | Removes fatty acids, sugars, and organic acids | Limited capacity for very fatty matrices | >93.9% (when combined) [5] |
| C18 | Reversed-phase, hydrophobic interactions | Removes non-polar interferences | Less effective for polar matrix components | Variable depending on matrix [5] |
| GCB | Graphitized carbon, planar interactions | Excellent for pigment removal | May retain planar pesticides | Not recommended for this compound-P-ethyl [5] |
| ENVI-Carb | Carbon-based, multi-modal interactions | Good for pigment removal; effective in water matrices | May require combination with other sorbents | >93.9% (in agricultural water) [5] |
Z-SEP is a zirconia-coated silica-based sorbent that functions through multiple interaction mechanisms, including Lewis acid/base interactions [3]. This unique composition makes it particularly effective for removing phospholipids and fatty acids from complex sample matrices, which are common interferents in the analysis of agricultural products [3]. Unlike traditional sorbents such as PSA or C18, Z-SEP provides superior clean-up efficiency for challenging matrices with high lipid content, including olive oil and other fatty foods [3].
The effectiveness of Z-SEP has been demonstrated in comparative studies with other sorbents. In one investigation focusing on pesticide analysis in olive oil, Z-SEP in combination with PSA and MgSO₄ provided recoveries ranging from 72-107% for 92% of analytes, with relative standard deviations below 18% [3]. While alternative sorbents such as Enhanced Matrix Removal (EMR)-lipid may provide slightly better clean-up capacity for some applications, Z-SEP remains a robust and reliable choice for this compound-P-ethyl analysis across various matrix types [3]. The sorbent's versatility makes it suitable for multi-residue methods targeting not only this compound-P-ethyl but also other herbicides with similar physicochemical properties [2].
Table 3: Method Validation Parameters for this compound-P-ethyl Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | ≥0.999 [2] | ≥0.990 |
| Limit of Detection (LOD) | 0.0075 mg/kg [2] | - |
| Limit of Quantification (LOQ) | 0.01 mg/kg [2] | ≤0.01 mg/kg |
| Recovery Range | 70-120% [2] | 70-120% |
| Precision (RSD) | <20% [2] | ≤20% |
| Matrix Effects | Low signal suppression for 85% of analytes with Z-SEP [3] | Minimal suppression/enhancement |
The method validation data demonstrate that the developed protocol using Z-SEP purification meets all acceptance criteria for regulatory compliance [2]. The excellent linearity (R² ≥ 0.999) across the calibration range (2.5-50 ng/mL) ensures reliable quantification, while the LOD of 0.0075 mg/kg and LOQ of 0.01 mg/kg satisfy the stringent requirements of the Positive List System [2]. The recovery rates of 70-120% with relative standard deviations below 20% confirm the method's accuracy and precision across different agricultural matrices [2].
The validated method has been successfully applied to various agricultural products, including:
In all tested matrices, the method demonstrated consistent performance with recovery rates within the acceptable range of 70-120% [2]. When applied to real-world market samples, the method successfully determined that all tested samples were negative for this compound-P-ethyl residues above the detection limit, confirming its applicability for routine monitoring purposes [2]. For specific challenging matrices such as olive oil, the method may require adjustments in the sorbent ratio, with studies showing that 50 mg Z-SEP+, 50 mg PSA, and 150 mg MgSO₄ per 1 mL of extract provides optimal clean-up efficiency [3].
The QuEChERS method with Z-SEP purification represents a green analytical chemistry approach as it significantly reduces solvent consumption compared to traditional extraction methods [2]. The volume of acetonitrile used per sample (10-20 mL) is substantially lower than conventional liquid-liquid extraction methods, which may require hundreds of milliliters of organic solvents [2] [3]. All waste solvents and contaminated sorbents should be disposed of according to local regulations for chemical waste, with particular attention to proper disposal of acetonitrile, which requires appropriate management due to its toxicity and environmental persistence [2].
The analytical method for determining this compound-P-ethyl residues in agricultural products using Z-SEP sorbent for purification and LC-MS/MS for detection provides a robust, sensitive, and reliable approach for routine monitoring purposes. The method's validation demonstrates excellent performance characteristics, including high recovery rates (70-120%), good precision (RSD < 20%), and sufficient sensitivity (LOD 0.0075 mg/kg; LOQ 0.01 mg/kg) to comply with regulatory requirements [2]. The use of Z-SEP as a purification sorbent offers distinct advantages for removing matrix interferences, particularly in challenging matrices with high lipid content [3]. This method can be effectively implemented in laboratory settings for the routine analysis of this compound-P-ethyl residues, providing accurate results that support food safety monitoring programs and regulatory compliance efforts.
Table 1: Properties of Quizalofop-P-Ethyl
| Property | Description |
|---|---|
| Chemical Class | Aryloxyphenoxypropionate (FOPs) [1] |
| HRAC/WSSA Group | Group 1 (Legacy A) [2] |
| Site of Action | Inhibition of Acetyl CoA Carboxylase (ACCase) [3] |
| Application Type | Selective, Post-emergence (POST) [1] |
| Target Weed Spectrum | Annual and perennial grasses [1] |
This compound-P-ethyl is a selective systemic herbicide. It is absorbed by foliage and translocated to meristematic tissues, controlling annual and perennial grass weeds in broadleaf crops [1]. Its selective action makes it safe for crops like soybeans, cereals, and canola.
This compound-P-ethyl functions as an ACCase inhibitor. It specifically blocks the enzyme acetyl-CoA carboxylase, a critical component in the first committed step of fatty acid biosynthesis in plants [3]. This inhibition halts the production of lipids necessary for constructing new cell membranes, which is essential for cell growth and development, particularly in meristematic regions [1].
The following diagram illustrates the sequence of physiological events leading to plant death:
This site-of-action specificity makes it highly effective against grass weeds, which rely on this particular ACCase enzyme form, while most broadleaf crops possess a naturally insensitive form of the enzyme, allowing for selective use [1].
Table 2: Detailed Application Protocol for this compound-P-Ethyl
| Parameter | Specification |
|---|---|
| Standard Use Rate | Varies by formulation and target weed. See Table 3 for specific products. |
| Application Timing | Post-emergence, to actively growing grass weeds before maturity [1]. |
| Growth Stage (Soybeans) | Up to the R1 stage (beginning bloom) for glufosinate-resistant soybeans [2]. |
| Growth Stage (Canola) | Up to 14 days before flowering or no later than 65 days before harvest [2]. |
| Water Volume | Follow specific product label instructions for carrier volume. |
| Adjuvants | Often required; consult the product label for specific adjuvant recommendations. |
| Environmental Notes | Application under optimal environmental conditions (moderate temperature, good soil moisture) enhances efficacy. |
This protocol outlines a standard field experiment to evaluate the efficacy of this compound-P-ethyl against grass weeds.
Recent developments include premixes that combine this compound-P-ethyl with other sites of action to broaden the weed control spectrum and aid in resistance management.
Table 3: New Herbicide Formulations Containing this compound-P-Ethyl (2025)
| Trade Name | Active Ingredients (Site of Action Groups) | Labeled Crops | Typical Use Rate (fl oz/acre) | Key Target Weeds |
|---|---|---|---|---|
| Zalo | This compound-P-ethyl (Group 1) + Glufosinate ammonium (Group 10) [2] | Glufosinate-resistant Soybeans, Canola [2] | 32-43 (soybeans), 22-29 (canola) [2] | Broad spectrum of annual grasses and broadleaf weeds [2] |
Resistance to ACCase-inhibiting herbicides (Group 1) is a significant and growing problem worldwide. The International Survey of Herbicide Resistant Weeds has documented numerous cases of barnyardgrass (Echinochloa crus-galli) with resistance to Group 1 herbicides, including specific cases of resistance to this compound-ethyl and the closely related fenoxaprop-ethyl in China [3]. Some populations, particularly in Italy and Brazil, have evolved multiple resistance to Groups 1 (ACCase inhibitors) and 2 (ALS inhibitors), making them exceedingly difficult to control [3].
To preserve the utility of this compound-P-ethyl, it must be deployed within a diverse IWM program. The following strategies are critical [4]:
This compound-P-ethyl remains a vital tool for post-emergence grass control in broadleaf crops. Its future efficacy depends on strategic use within an integrated framework. Researchers and professionals should prioritize using the most current herbicide classification resources [5] and adhere to robust resistance management protocols to ensure this chemistry remains effective for sustainable crop production.
Quizalofop-P-ethyl is a selective aryloxyphenoxypropionate herbicide used for post-emergence control of annual and perennial grass weeds in various broadleaved crops. It is the R-enantiomer of this compound-ethyl and exhibits higher herbicidal activity than the racemic mixture [1]. Regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound-P-ethyl and its metabolites in food commodities, with strict definitions of what constitutes the residue [1]. The European Food Safety Authority (EFSA) defines residues as "This compound (sum of this compound, its salts, its esters [including propaquizafop] and its conjugates, expressed as this compound [any ratio of constituent isomers])" [2] [3]. This complex residue definition presents significant analytical challenges, necessitating robust, validated methods that can account for the parent compound and all relevant metabolites.
These application notes provide detailed guidance on validating analytical methods for this compound-P-ethyl in accordance with the SANTE guidelines, specifically the latest SANTE/11312/2021 document [4] [5]. The protocols cover method development, validation parameters, and experimental procedures to ensure reliable quantification of this compound-P-ethyl residues at levels compliant with regulatory MRLs, which typically range from 0.01 to 0.1 mg/kg in various food matrices [6].
Different regulatory jurisdictions have established varying residue definitions for this compound compounds, which must be considered when developing analytical methods:
In the 2024 assessment of confirmatory data, EFSA identified several critical data gaps that must be addressed in method validation [2] [3]:
The complete analytical workflow for this compound-P-ethyl residue analysis encompasses sample preparation, extraction, purification, and instrumental analysis, with validation at each stage.
Figure 1: Complete analytical workflow for this compound-P-ethyl residue analysis, showing critical steps from sample preparation to final validation.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides an efficient framework for sample preparation [7] [6].
To address the complete residue definition, a hydrolysis step must be included to release conjugated metabolites [1]:
Both LC-MS/MS and GC-MS/MS approaches can be used, each with specific advantages:
Comprehensive validation must be performed according to SANTE guidelines to demonstrate method reliability, with the following acceptance criteria [4]:
Table 1: SANTE Guideline Validation Criteria and Acceptance Parameters
| Validation Parameter | SANTE Acceptance Criteria | Experimental Protocol |
|---|---|---|
| Linearity | R² ≥ 0.99 | 5-point matrix-matched calibration (0.005-0.05 mg/kg) |
| Accuracy (Recovery) | 70-120% | Fortified blank samples at 3 levels (n=5 each) |
| Precision (RSD) | ≤20% | Repeatability of recovery assays (n=5) |
| Limit of Detection (LOD) | Signal-to-noise ≥ 3 | Successive dilution of fortified samples |
| Limit of Quantification (LOQ) | Signal-to-noise ≥ 10; typically 0.01 mg/kg | Lowest validated spike level meeting accuracy/precision criteria |
| Matrix Effects | - | Comparison of solvent vs matrix-matched calibration slopes |
| Specificity/Selectivity | No interfering peaks ≥30% of LOQ | Analysis of blank matrix samples from 6 different sources |
Based on published validated methods for this compound-P-ethyl, the following performance characteristics should be achievable:
Table 2: Expected Method Performance Characteristics Based on Published Studies
| Parameter | Reported Performance | Reference Matrix |
|---|---|---|
| Recovery Range | 70.2-116.2% | Adzuki bean, soil [6] |
| Precision (RSD) | 0.82-4.39% | Adzuki bean [6] |
| LOD | 0.003-0.008 mg/kg | Various crops [6] |
| LOQ | 0.01 mg/kg | Agricultural products [7] |
| Linearity (R²) | ≥0.999 | Brown rice, soybean [7] |
To address EFSA's confirmatory data requirements specifically identified for this compound compounds [2] [3]:
These application notes provide comprehensive protocols for validating analytical methods for this compound-P-ethyl according to SANTE guidelines. The critical considerations include:
Properly validated methods should reliably quantify this compound-P-ethyl and its metabolites at or below the established MRLs, ensuring consumer safety and regulatory compliance.
The following table summarizes the key details from a documented case of QpE-induced liver injury in a human [1].
| Aspect | Clinical Details |
|---|---|
| Patient Profile | 75-year-old male farmer with occupational exposure. [1] |
| Exposure | Dermal exposure to herbicide spray mist; wore short sleeves. Exposure occurred 9 days before admission. [1] |
| Presenting Symptoms | Jaundice (without pain, pruritus, or fever). [1] |
| Key Laboratory Findings | Marked Elevation in Bilirubin: Total 15.85 mg/dL, Direct 13.84 mg/dL. Cholestatic Pattern: Alkaline Phosphatase (ALP) 217 IU/L, γ-Glutamyltransferase (γ-GT) 402 IU/L. Hepatocellular Pattern: Alanine Aminotransferase (ALT) 187 IU/L, Aspartate Aminotransferase (AST) 71 IU/L. [1] | | Diagnostic Workup | - Serology: Negative for viral hepatitis (A, B, C), CMV, EBV.
For researchers investigating the toxicity and environmental impact of QpE, here are summaries of established experimental models.
Zebrafish embryos are a valuable model for studying the developmental toxicity of QpE. The workflow below outlines a standard experimental protocol [2]:
Key Findings from this Model: Studies using this protocol have found that QpE increases mortality, causes developmental defects, and induces severe cardiotoxicity and inflammatory responses in zebrafish embryos, with a 96-hour LC₅₀ of 0.23 mg/L [2].
This protocol is used to isolate bacteria capable of degrading QpE and to characterize the responsible enzymes, which is key for environmental bioremediation [3].
1. Isolation of QpE-Degrading Bacteria:
2. Cloning, Expression, and Characterization of QpE Hydrolase (QpeH):
Key Findings from this Research: The purified recombinant QpeH enzyme showed a specific activity of 198.9 ± 2.7 U/mg for QpE, with optimal activity at pH 8.0 and 30°C. Its catalytic efficiency varies across different AOPP herbicides [3].
Q1: What is the primary mechanism of action of Quizalofop-P-ethyl in plants? A1: QpE is a selective herbicide that targets grasses. It is hydrolyzed in the plant to its acid form (this compound-P), which inhibits acetyl-coenzyme A carboxylase (ACCase). This enzyme is crucial for fatty acid biosynthesis, and its inhibition disrupts membrane formation, ultimately killing the plant [4].
Q2: Are there analytical methods to detect QpE residues in food and environmental samples? A2: Yes. A modern and efficient method is the QuEChERS approach combined with LC-MS/MS. This method is validated for simultaneously detecting QpE and other herbicides in complex matrices like brown rice, soybeans, and potatoes, with high sensitivity (LOQ of 0.01 mg/kg) [5] [6].
Q3: Can plants develop tolerance to QpE? A3: Research indicates that transgenerational adaptation is possible. Studies on Eragrostis plana showed that populations exposed to sub-lethal doses of QpE or drought stress over two generations produced progeny with reduced sensitivity to the herbicide. This was linked to biochemical adjustments like increased antioxidant enzyme activity and upregulation of specific cytochrome P450 genes (CYP72A31 and CYP81A12), which enhance metabolic detoxification [7].
A documented case of a farmer exposed to quizalofop-p-ethyl provides the most direct evidence of its potential to cause liver injury in humans [1].
While the exact pathway in human hepatocytes is not fully mapped, current research points to several plausible mechanisms. The table below summarizes the main clues and the models in which they were observed.
| Proposed Mechanism | Experimental Model / Context | Key Findings / Hypotheses |
|---|---|---|
| Immune-Mediated Injury | Human case report [1] | Clinical presentation was described as "autoimmune drug-induced liver injury," suggesting a potential immune component. |
| Oxidative Stress | Microcystis aeruginosa (Cyanobacterium) [2] | Exposure induced antioxidant enzymes (SOD, CAT) and increased lipid peroxidation (MDA levels), indicating oxidative damage. |
| Inhibition of Fatty Acid Synthesis | Target plants (as an herbicide) [3] | Known primary action is inhibition of acetyl-CoA carboxylase (ACCase); relevance to human hepatocyte toxicity is unconfirmed. |
| Metabolic Activation | Bacterial degradation studies [3] | This compound-acid is a primary metabolite; its potential role in human hepatotoxicity requires investigation. |
To systematically investigate the mechanism of this compound-p-ethyl-induced liver injury, you can adopt the following established experimental workflows for cholestatic DILI.
The diagram below outlines a general workflow for investigating drug-induced cholestatic liver injury, which can be applied to this compound-p-ethyl.
For more detailed in vitro modeling, you can employ advanced cell models and specific indices to quantify the cholestatic potential, as shown in the workflow below.
Matrix effects in LC-MS/MS analysis refer to the suppression or enhancement of a compound's ionization by co-eluting substances from the sample. These effects can cause significant inaccuracies in quantitative results [1]. For quizalofop-P-ethyl analysis, these interfering compounds can come from the complex chemical background of agricultural samples like grains, fruits, and vegetables [1].
The table below summarizes the key strategies you can employ to mitigate matrix effects.
| Strategy | Method Description | Key Details & Applications |
|---|
| Effective Sample Clean-up | Use dSPE (dispersive Solid Phase Extraction) with selective sorbents during sample preparation [1]. | Z-SEP (zirconium dioxide-modified silica): Effectively purified brown rice, soybean, potato, pepper, and mandarin [1]. Multi-Walled Carbon Nanotubes (MWCNTs): Also identified as an effective purifying agent [1] [2]. | | Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that matches the sample type [1] [3]. | Corrects for residual ionization suppression/enhancement post-clean-up. A study achieved a coefficient of determination (R²) ≥ 0.999 using this method [1]. | | Optimized LC Separation | Improve chromatographic separation to prevent interferents from co-eluting with the analyte [4]. | Using an InfinityLab Poroshell 120 EC-C18 column (3.0 x 50 mm, 2.7 µm) with a methanol and ammonium formate mobile phase gradient helped separate 20 herbicides [4]. |
Here is a workflow that integrates these strategies into a complete analytical process:
This is a widely used sample preparation method for this compound-P-ethyl analysis in complex matrices [1] [3].
The following parameters have been successfully applied for the analysis of this compound-ethyl and other herbicides [4].
When the above methods were validated, they demonstrated the following performance characteristics, confirming their reliability [1]:
Here are some common problems and their potential solutions for your FAQ section:
The following table summarizes the main technical approaches for analyzing quizalofop residues, each with different capabilities for covering conjugates.
| Method & Source | Key Principle | Coverage of Conjugates? | Key Advantages / Limitations |
|---|---|---|---|
| GC-MS/MS (Common Moisty) [1] | Conversion of all target compounds to 6-chloro-2-methoxyquinoxaline (CMQ) for analysis. | Yes, fulfills residue definitions of Japan, EU, and USA [1]. | Comprehensive coverage; validated in multiple foods; may require derivatization. |
| LC-MS/MS (Specific Compounds) [2] [3] | Direct analysis of parent compounds (e.g., this compound-ethyl) and sometimes the acid metabolite. | No, typically does not include conjugates [1]. | High sensitivity and selectivity for target analytes; simpler sample prep. |
| HPLC [4] | Direct analysis of this compound-P-ethyl and its acid metabolite. | No, focuses on parent compound and primary metabolite [4]. | Well-established; may not meet all regulatory enforcement needs. |
For enforcement in the EU, the mandated residue definition is "the sum of this compound, its salts, its esters (including propaquizafop) and its conjugates, expressed as this compound (any ratio of constituent isomers)" [5] [6] [7]. The diagram below outlines the key decision points for a method that complies with this definition.
Here are solutions to common specific problems you might encounter during analysis.
Q1: My LC-MS/MS method for this compound-ethyl shows good recovery for the parent compound but I suspect conjugates are being missed. How can I confirm this?
Q2: My analytical method works for high-water content crops, but I get poor results for complex matrices like herbal infusions or spices. What should I do?
Q3: The extraction and hydrolysis efficiency of my method for animal commodities (e.g., liver, kidney) is inconsistent. How can I address this?
Q1: Are there established storage stability studies for quizalofop-P-ethyl in plant commodities?
Q2: What is the regulatory consequence of this data gap?
Q3: What are the known degradation products of this compound-P-ethyl that stability studies should monitor?
Given the lack of a specific public protocol, the following workflow synthesizes the general requirements inferred from regulatory documents and related research. This can serve as a starting point for designing your own studies.
The table below summarizes the specific confirmatory data gaps related to this compound-P-ethyl as identified by EFSA [1].
| Data Gap Category | Specific Requirement | Status (as of 2024 Assessment) |
|---|---|---|
| Storage Stability | Studies in complex matrices (herbal infusions, spices) | Not addressed [1] |
| Analytical Methods | Fully validated methods for enforcement in complex matrices | Not addressed [1] |
| Residue Trials | Supporting authorizations for numerous crops (e.g., citrus fruits, berries, head cabbages, spices) | Not addressed [1] |
| Method Hydrolysis | Validation of extraction/hydrolysis efficiency in plant commodity methods | Not addressed [1] |
Here are answers to some common, specific problems researchers face:
Why is the extraction efficiency low for quizalofop in complex plant matrices like herbal infusions and spices? The European Food Safety Authority (EFSA) has identified that fully validated analytical methods for enforcement in complex matrices are a known data gap [1]. If you are working with these challenging matrices, you may need to perform additional method validation in-house. You should specifically demonstrate the efficiency of your extraction and hydrolysis steps for your target matrix, as standard methods may not be sufficiently effective [1].
Is the hydrolysis step efficient for all this compound variants in animal commodities? The efficiency is matrix-dependent. Recent confirmatory data submitted to EFSA concluded that the hydrolysis efficiency was only fully addressed for muscle, poultry liver, and eggs [1] [2]. For other animal commodities like kidney, liver (from bovine, sheep, goat, equine, and swine), and milk, the data gap was not fully closed, and the extraction efficiency may not be validated [1]. You may need to lower the limit of quantification (LOQ) for some matrices or develop further validation data for these specific tissues [1].
How does pH affect the stability of this compound-ethyl during hydrolysis or in environmental studies? The hydrolytic transformation of this compound-ethyl is highly pH-dependent. A study on its dissipation in water found that This compound-ethyl is most stable in acidic conditions, followed by neutral and alkaline pH [3]. Its half-life can range from 1.26 days in acidic water to 8.09 days in alkaline water [3]. You should ensure your extraction and hydrolysis buffers are within a controlled and appropriate pH range to prevent premature degradation of the analyte.
The table below outlines specific problems and evidence-based steps you can take to resolve them.
| Problem Area | Specific Issue | Potential Solution / Recommended Action |
|---|---|---|
| Method Validation | Efficiency of extraction/hydrolysis not proven for plant commodities [1]. | Follow guidance SANTE/2020/12830 Rev.1. Validate method efficiency in at least one crop/matrix [1] [2]. |
| Matrix Type | Low recovery from complex matrices (e.g., spices, herbal infusions) [1]. | Perform additional matrix-specific validation. Confirm conjugated residues are covered by analytical method [1]. |
| Matrix Type | Low recovery from specific animal tissues (e.g., kidney, mammalian liver) [1]. | Be aware that standard methods may not be validated for these. Further risk management or method development may be required [1]. |
| Sample Preparation | Need a simple, effective extraction method for plant samples. | Use a solid-liquid extraction method. This has been successfully applied to soil, carrots, and turnips, yielding recoveries greater than 70% [4]. |
| Analyte Stability | Analyte degradation during sample preparation or storage. | Control sample pH to stabilize target analyte based on its known pH-dependent stability [3]. |
| Enantiomer Analysis | Need to separate and quantify P- and M- enantiomers. | Use a Lux Cellulose-2 chiral column under isocratic conditions in polar organic mode for effective enantioseparation [4]. |
Here are detailed methodologies from recent studies that you can adapt or use as a reference for your own experiments.
This protocol is adapted from a study that successfully analyzed this compound-ethyl enantiomers in vegetables and soil [4].
This workflow can be visualized as follows:
This method provides a cost-effective and rapid approach for determining this compound-P-ethyl in commercial formulations, which can be a useful reference [5].
Beyond chemical hydrolysis, enzymatic degradation is an active area of research. A novel esterase (QpeH) from Pseudomonas sp. J-2 has been identified that specifically hydrolyzes this compound-P-ethyl [6].
The table below summarizes key parameters from a validated method that achieved acceptable recovery rates for quizalofop-P-ethyl and related compounds.
| Parameter | Details | Application / Note |
|---|---|---|
| Extraction | Solvent: Acetonitrile [1] | QuEChERS method; for cereals/legumes, add water and wet for 30 min before adding acetonitrile [1]. |
| Purification (Clean-up) | Sorbent: Z-SEP [1] | Other tested sorbents: PSA, C18, GCB, MWCNTs. Z-SEP was selected as optimal [1]. |
| Analysis Instrument | LC-MS/MS [1] | Liquid chromatography with tandem mass spectrometry. |
| Calibration & Linearity | Matrix-matched calibration; R² ≥ 0.999 [1] | A six-point calibration curve was used [1]. |
| Recovery Rate (Acceptable Range) | 70-120% [1] | -- |
| Relative Standard Deviation (RSD) | < 20% [1] | -- |
| Limit of Quantification (LOQ) | 0.01 mg/kg [1] | Meets the stringent requirement of the Positive List System (PLS) [1]. |
Here is the detailed sample preparation and analysis protocol, which resulted in the satisfactory performance shown in the table above.
Based on the gathered literature, here are key factors to investigate if you encounter recovery issues:
For a robust and defensible method, please note:
Can MWCNTs be used to remove interference for quizalofop-P-ethyl analysis? Yes, research indicates MWCNTs are explored as a purification sorbent in methods for analyzing this compound-P-ethyl and related herbicides. They are part of a toolkit for cleaning complex sample extracts [1] [2].
Why is my recovery of this compound-P-ethyl low when using MWCNTs? MWCNTs are a strong adsorbent material. Low recovery is most commonly due to the over-adsorption of the target herbicide by the nanotubes during the clean-up step. This occurs if the amount of MWCNTs is too high for the given sample load or if the sample matrix does not compete effectively for binding sites.
What are the alternatives to MWCNTs for clean-up? Several other sorbents are successfully used in the analysis of this compound-P-ethyl. The choice often depends on the sample matrix.
The following table summarizes quantitative recovery data for this compound-P-ethyl and a related compound from key studies, illustrating how recovery is highly dependent on the sorbent-choice.
Table 1: Recovery Rate Comparison of Different Purification Sorbents
| Compound Name | MWCNTs | Z-SEP | Florisil | C18 | PSA |
|---|---|---|---|---|---|
| This compound-P-ethyl (QPT) [3] | 0.99% | Not Specified | 101% | 95.4% | 93.6% |
| This compound (Q) (metabolite) [3] | 0.43% | Not Specified | 95.3% | 98.6% | 39.2% |
| This compound-ethyl (in agricultural products) [2] | Not Specified | ~70-120% * | Not Specified | Not Specified | Not Specified |
Note: The recovery range of 70-120% is the generally accepted validation criterion. The study using Z-SEP reported that the average recovery for this compound-ethyl fell within this acceptable range [2].
This procedure is adapted from QuEChERS-based methodologies for pesticide residue analysis [2] [3]. The goal is to find the optimal amount of MWCNTs that removes interferences without significantly adsorbing the target analyte.
Workflow Overview
The following diagram outlines the key stages of the optimization experiment.
Materials and Reagents
Step-by-Step Procedure
Troubleshooting Guide
Table 2: Common Issues and Recommended Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Recovery | MWCNT amount is too high. | Titrate down the amount of MWCNTs. Test a different, milder sorbent like C18 or Florisil [3]. |
| Sorbent is adsorbing the analyte. | Ensure the sample extract is in a solvent (like ACN) that the MWCNTs are designed to work with. | |
| High Background/Interference | Insufficient clean-up. | The MWCNT amount is too low. Increase the amount within a range that still maintains acceptable recovery. |
| Co-extracted matrix components (pigments, fats). | Use a combination of sorbents (e.g., MgSO₄ with Florisil) tailored to your specific matrix [3]. Consider Z-SEP, which is designed for difficult matrices [2]. | |
| High & Variable RSD | Inconsistent contact with sorbent. | Ensure vigorous and consistent vortexing time across all samples. |
In HPLC method validation, robustness measures the capacity of your analytical procedure to remain unaffected by small, deliberate variations in method parameters. It indicates the method's reliability during normal use and helps establish system suitability parameters [1] [2].
It is distinct from ruggedness, which refers to the reproducibility of results under a variety of normal conditions like different laboratories, analysts, or instruments [1]. Robustness testing is an internal check of the method itself and is typically investigated during the method development phase [1] [2].
A well-designed robustness study involves selecting critical method parameters, deliberately varying them within a realistic range, and then analyzing their effects on key method responses.
1. Selection of Factors and Levels You should select factors for investigation from the operational parameters specified in your analytical method [2]. The table below lists common factors to consider for a reversed-phase HPLC method and suggests realistic ranges for variation.
| Factor Category | Specific Factors to Test | Example Variation Levels |
|---|---|---|
| Mobile Phase | pH of buffer [1] [2] | ± 0.1 or 0.2 units [2] |
| Buffer concentration [1] [2] | ± 10% | |
| Ratio of organic solvent (%B) [1] [3] | ± 1% (absolute) [3] | |
| Type of organic solvent [1] | Not typically varied in a robustness test | |
| Chromatographic System | Column temperature [1] [2] | ± 2 °C |
| Flow rate [1] [2] | ± 0.1 mL/min | |
| Detection wavelength [1] [2] | ± 2-3 nm | |
| Column | Different lots or brands [1] [2] | Use at least two different lots |
For the organic solvent composition (%B), a variation of ± 1% is recommended as it represents a worst-case scenario for errors during mobile phase preparation [3]. For gradient methods, you can test both the starting organic composition (%B_start) and the final organic composition (%B_end) [3].
2. Experimental Designs Instead of testing one factor at a time, efficient multivariate approaches are recommended. The most common screening designs are [1]:
3. Measured Responses In the experiments, you will measure the effect of the varied parameters on several critical responses. The most important responses are those that define the quality of the separation [2]:
The following diagram illustrates the typical workflow for planning and executing a robustness study:
Here are answers to frequently asked questions regarding issues that may arise during robustness testing.
Q: A small increase in organic solvent (%B) causes a critical peak pair to co-elute. What should I do? A: This indicates your method is not robust for the %B factor. You should return to the method development stage and re-optimize the chromatographic conditions to improve the resolution between the critical pair. Using a different column chemistry (e.g., polar-embedded C18) or adjusting the mobile phase pH may provide better selectivity [4] [3].
Q: The retention time of my active ingredient is highly sensitive to minor changes in mobile phase pH. Is this a problem? A: Yes, this can be a significant problem, especially for ionizable compounds like quizalofop-p-ethyl. It can lead to poor method reproducibility. To improve robustness, consider using a mobile phase buffer with a higher buffering capacity, or select a pH that is at least 1.0 unit away from the pKa of the analyte, where the ionization state is less sensitive to minor pH fluctuations [4].
Q: How do I use the results from my robustness study? A: The primary outcome is to identify factors that have a significant effect on your results. You can then:
While the search results confirm a validated HPLC-UV method for this compound-p-ethyl exists [5], specific details on its robustness testing were not provided. To design your own study, consider the compound's properties:
The table below summarizes the core characteristics and experimental data for Quizalofop-P-ethyl and Cyhalofop-butyl based on the search results.
| Feature | This compound-P-ethyl | Cyhalofop-butyl |
|---|---|---|
| Herbicide Group | Aryloxyphenoxypropionate (AOPP) [1] [2] | Aryloxyphenoxypropionate (AOPP) [3] [4] |
| Mode of Action | ACCase inhibitor [5] [1] | ACCase inhibitor [3] [4] |
| Application Type | Post-emergence [1] [6] | Post-emergence [7] |
| Sample Crops | Soybean, potato, black gram [3] [7] [6] | Rice, black gram, soybean [3] [7] [8] |
| Field Efficacy (Black Gram) | 50 g a.i. ha⁻¹; Less effective than Cyhalofop-butyl in a specific trial [7] | 75 g a.i. ha⁻¹; Increased yield by 48.40% over control; performed close to best treatment [7] |
| Residue Analysis (LOD/LOQ) | 0.0075 mg/kg / 0.01 mg/kg [3] [4] | 0.0075 mg/kg / 0.01 mg/kg [3] [4] |
| Environmental Fate | Metabolized to this compound acid; microbial degradation characterized [1] [2] | - |
| Resistance Notes | - | Documented resistance in Echinochloa (barnyardgrass) populations [8] |
For a deeper scientific understanding, here are the methodologies and key findings from the cited research.
The experimental data reveals critical insights for research and development.
To aid in experimental design and understanding, below is a workflow for a herbicide efficacy study and the metabolic pathway of this compound-P-ethyl.
Herbicide Efficacy Study Workflow
This compound-p-ethyl Metabolic Pathway
| Feature | Quizalofop-P-ethyl | Glyphosate |
|---|---|---|
| Herbicide Group | ACCase inhibitor (Aryloxyphenoxy-propionate, "FOP") [1] | EPSPS inhibitor (Glycine) [2] |
| Spectrum of Activity | Selective, primarily against grasses (Poaceae family) [3] | Broad-spectrum, non-selective [3] [4] |
| Primary Use Context | Selective control in crops like soybean; potential for spot treatment on railways [5] [3] | Broad-spectrum control in agriculture and non-agricultural areas, including railways [3] [4] |
| Mode of Action | Inhibits acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis [1] | Inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), disrupting the shikimate pathway [1] [2] |
| Soil Half-Life (Railway Materials) | Parent: Very fast (hours); Metabolite (this compound-acid): More persistent [3] [6] | Moderate to slow; Primary metabolite (AMPA) is more persistent [2] [3] |
| Sorption in Railway Soils | Parent: Moderate; Metabolite (this compound-acid): Low [3] | High (strongly adsorbed to mineral substrates) [3] |
| Key Environmental Consideration | Rapid transformation to a more mobile and persistent metabolite (this compound-acid) [3] | Strong adsorption reduces leaching risk; main concern is the persistence of its metabolite, AMPA [2] [3] |
Railway environments present unique challenges, characterized by well-draining, low-organic-carbon soils. Understanding herbicide behavior in these conditions is critical for groundwater protection.
A key study investigated the degradation and sorption of both herbicides in four different railway track materials [3].
The research confirmed that herbicide behavior in railway materials differs significantly from agricultural topsoils [3].
The following diagram illustrates the distinct degradation pathways and mobility of each herbicide in the railway environment:
Repeated use of any single herbicide exerts high selection pressure, leading to weed adaptations and resistance.
No single herbicide is a perfect "silver bullet." Effective and sustainable weed management on railway tracks requires an integrated approach [8] [9].
The table below summarizes the key identifiers and regulatory standing of the three variants based on the latest European Food Safety Authority (EFSA) assessment [1] [2].
| Property | Quizalofop-P-Ethyl | This compound-P-Tefuryl | Propaquizafop |
|---|---|---|---|
| IUPAC Name | Ethyl (2R)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate [3] | (RS)-tetrahydrofurfuryl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate [4] | 2-[(Isopropylideneamino)oxy]ethyl (2R)-2-{4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy}propanoate [3] |
| CAS RN | 100646-51-3 [3] | 200509-41-7 [4] [3] | 111479-05-1 [3] |
| Molecular Formula | Information missing | C₂₂H₂₁ClN₂O₅ [4] | Information missing |
| Molecular Mass | Information missing | 428.89 [4] | Information missing |
| Substance Group | Aryloxyphenoxypropionate herbicide [4] | Aryloxyphenoxypropionate herbicide [4] | Aryloxyphenoxypropionate herbicide (isopropylideneamino ester of this compound) [3] |
| EU Approval Status | Approved; confirmatory data gaps mostly unaddressed [1] | Approved until at least 28 Feb 2027 [1] [4] | Approved; confirmatory data gaps unaddressed [1] |
| Residue Definition | "this compound (sum of this compound, its salts, its esters [including propaquizafop] and its conjugates)" [1] | "this compound (sum of this compound, its salts, its esters [including propaquizafop] and its conjugates)" [1] | "this compound (sum of this compound, its salts, its esters [including propaquizafop] and its conjugates)" [1] |
The search results reference analytical techniques but do not provide complete protocols. The following workflow generalizes the methods cited in the literature.
The EFSA considers these three variants together for risk assessment because they share a common residue definition for monitoring and risk assessment [1] [2]. As of February 2024 [2]:
The table below summarizes key findings from a 2022 study that compared the cytotoxicity of several herbicide active ingredients and their commercial formulations in human hepatoma (HepG2) cells, using the MTT assay [1].
| Active Ingredient | Commercial Formulation | Comparative Cytotoxicity (Formulation vs. AI) | Reactive Oxygen Species (ROS) Generation |
|---|---|---|---|
| Quizalofop-p-ethyl | Targa Super | More toxic than the AI alone [1] | Induced oxidative stress [1] |
| Glyphosate | Roundup Probio | More toxic than the AI alone [1] | Generated ROS [1] |
| Fluroxypyr | Hurler | More toxic than the AI alone [1] | Generated ROS [1] |
| Dicamba | Hunter | More toxic than the AI alone [1] | Generated ROS [1] |
| 2,4-D | Anti-Liserons | Not specified as more toxic | Generated ROS (formulation tested) [1] |
| Metazachlor | Sultan 50C | Similar cytotoxicity to the AI [1] | Not detected for AI or formulation [1] |
| Pendimethalin | Stomp Aqua | Not specified as more toxic | Generated ROS (AI tested) [1] |
| Propyzamide | Kerb flo | Not specified as more toxic | Not detected for AI or formulation [1] |
A separate transcriptome study in human liver (HepaRG) cells identified This compound-p-ethyl as the most toxic among the tested herbicides, causing significant alterations in gene expression pathways related to fatty acid degradation and response to alcoholism [2].
For independent verification, here are the methodologies from the key studies cited.
1. Cytotoxicity and Oxidative Stress Assessment in Human Cells [1]
2. Transcriptome Analysis in HepaRG Cells [2]
3. Genotoxicity Assessment in a Plant Model [3]
The experimental data points towards several interconnected mechanisms through which this compound-p-ethyl may exert its toxic effects on non-target mammalian cells. The following diagram synthesizes these pathways based on the cited research.
The diagram above illustrates the key mechanisms identified in the studies. The herbicidal mode of action of this compound-p-ethyl in target plants is the inhibition of acetyl-CoA carboxylase (ACCase), which disrupts fatty acid biosynthesis [4]. While the exact primary target in mammalian cells is not fully confirmed, the evidence strongly shows that it induces oxidative stress and the unfolded protein response, leading to transcriptome alterations, genotoxicity, and ultimately, cell death [1] [2].
The following table synthesizes experimental data from leaching and degradation studies to compare various herbicides [1] [2].
| Herbicide (Active Substance) | Primary Metabolite(s) | Degradation Speed (Typical Environment) | Sorption Capacity | Leaching to Groundwater (Relative Potential & Measured Concentrations) |
|---|---|---|---|---|
| Quizalofop-P-ethyl | This compound-P-acid, 3-OH-quizalofop-acid, 3-OH-CQO [1] | Rapidly degraded in soil (half-life varies) [1]. | Data suggests moderate to high sorption, limiting mobility [1]. | Very Low. Annual average leachate concentration << 0.1 μg/L; sporadically detected [2]. |
| Glyphosate | AMPA [1] | --- | Strongly retained by mineral substrates [1]. | Very Low. Low leaching potential; sporadically detected at concentrations similar to this compound-P [2]. |
| 2,4-D | 2,4-dichlorophenol (2,4-DCP), 2,4-dichloroanisole (2,4-DCA) [1] | Degrades slower in railway soils vs. agricultural soils [1]. | Lower in railway soils with low organic carbon [1]. | Moderate to High. Annual average leachate concentration up to 0.60 μg/L [2]. |
| Flazasulfuron | DTPU [2] | --- | --- | Moderate. Annual average leachate concentration up to 0.43 μg/L (parent) and 0.50 μg/L (metabolite DTPU) [2]. High mass recovery in leachate (up to 30% of applied mass over 3 years) [2]. |
| Atrazine | --- | --- | --- | High. Used as a mobile reference compound; annual average leachate concentration up to 23 μg/L [2]. |
| Pelargonic acid | --- | Very fast (detected shortly after application) [2]. | --- | Low/Transient. Detected in single samples shortly after application and heavy rainfall [2]. |
The data in the comparison table is supported by rigorous experimental studies. Here are the methodologies and key findings from the core research.
This protocol assesses the long-term leaching behavior of herbicides under realistic environmental conditions [2].
This study specifically investigated the fundamental properties governing herbicide mobility in soils typical of railway tracks [1].
The following diagram illustrates the logical relationship between a herbicide's properties, environmental conditions, and its potential for groundwater contamination.
Based on the assembled data, here is a practical assessment of this compound-P-ethyl:
The table below summarizes the key experimental findings for quizalofop-P-ethyl (QE) and its primary metabolite in different soil environments.
| Compound | Parameter | Railway Soils (Experimental Data) | Agricultural Soils (Literature Data / Extrapolation) | Comparison Factor |
|---|---|---|---|---|
| This compound-P-ethyl (QE) | Degradation Half-life | Slower degradation [1] | Faster degradation [1] | Factor of 1.4–26x slower in railway soils [1] |
| Sorption (Koc) | Higher mobility [1] | Stronger sorption [1] | Factor of 3–19x weaker sorption in railway soils [1] | |
| This compound-P-acid (Metabolite) | Degradation Half-life | Slower degradation [1] | Faster degradation [1] | Factor of 1.4–26x slower in railway soils [1] |
| Sorption (Koc) | Higher mobility [1] | Stronger sorption [1] | Factor of 3–19x weaker sorption in railway soils [1] | |
| Overall Groundwater Risk | Predicted leaching | Highest for this compound-P-acid; Low for parent QE [1] | Low potential when used in agriculture [1] | Leaching potential is higher in railway track conditions [1] |
A study directly addressing this comparison found that herbicides in railway soils degrade slower and have higher mobility than in agricultural soils [1]. The half-lives in railway materials were longer by a factor of 1.4 to 26, and sorption was weaker by a factor of 3 to 19 [1]. This leads to a higher predicted leaching potential to groundwater for this compound-P-acid in railway environments.
The following diagram outlines the key experimental workflow used to generate the comparative data on herbicide degradation and sorption in railway soils.
The core experimental protocol consisted of the following steps [1]:
The provided data highlights critical considerations for environmental risk assessment:
| Sorbent(s) | Matrix Tested | Target Analytic(s) | Key Performance Findings | Recovery (%) | RSD (%) | Citation |
|---|---|---|---|---|---|---|
| Z-SEP | Brown rice, soybean, potato, pepper, mandarin | Pyridate, quizalofop-ethyl, cyhalofop-butyl | Optimal purification chosen for the simultaneous analysis method; validation criteria met. | 70-120 | <20 | [1] |
| PSA / C18 | Spinach, orange, avocado, salmon, bovine liver | 98 diverse analytes (pesticides, APIs, pollutants) | PSA: Best overall performance with high recoveries for most analytes. | - | - | [2] |
| Z-SEP & Z-SEP+ | Olive Oil | 39 multiclass pesticides | Z-SEP+/PSA/MgSO₄: Good performance, but EMR-Lipid (a specialized sorbent) showed better clean-up capacity. Recoveries for most analytes were acceptable with both. | 72-107 (Z-SEP+) | <18 (Z-SEP+) | [3] |
| PSA/C18 | Rapeseed | 179 pesticides | Performance was compared to newer sorbents; EMR-Lipid provided the best results in this fatty matrix. | - | - | [4] |
| Z-SEP & EMR-Lipid | Olive Oil | 39 multiclass pesticides | EMR-Lipid showed better clean-up (less matrix effect, lower variability) than Z-SEP+ for more analytes. | 70-113 (EMR-Lipid) | <14 (EMR-Lipid) | [3] |
| Florisil & MgSO₄ | Cabbage, chives, pear, wheat flour, soybean oil | Acidic herbicides (e.g., this compound-P-tefuryl) | This combination was selected as the optimal purification method after testing multiple sorbents. | 69.8-120 | 0.6-19.5 | [5] |
The following workflows are based on the methodologies used in the cited comparison studies.
This protocol is adapted from methods used to develop a simultaneous analysis for this compound-ethyl in various agricultural products [1] [5].
The analytical conditions below are typical for the separation and detection of this compound-P-ethyl and its metabolites [1] [4] [5].
Chromatography:
Mass Spectrometry: